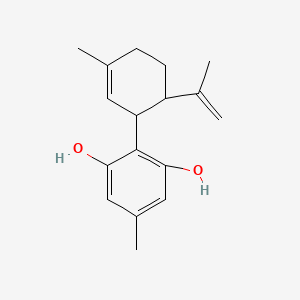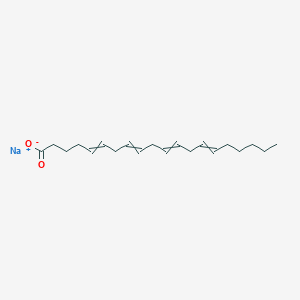
5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)-, commonly known as sodium arachidonate, is a polyunsaturated fatty acid salt. It is derived from arachidonic acid, a crucial component in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes. These compounds play significant roles in inflammatory and immune responses, making sodium arachidonate an important molecule in both biological and medical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)- typically involves the following steps:
Extraction and Purification: Arachidonic acid is extracted from natural sources such as animal liver or fish oil. The extracted acid is then purified through processes like distillation or chromatography.
Neutralization: The purified arachidonic acid is neutralized with a sodium hydroxide solution to form the sodium salt. The reaction is typically carried out in an aqueous medium at room temperature.
Crystallization: The resulting sodium arachidonate is crystallized from the solution, often by cooling or by adding a non-solvent to precipitate the product.
Industrial Production Methods
Industrial production of sodium arachidonate follows similar steps but on a larger scale. The process involves:
Large-scale extraction: from microbial sources like Mortierella alpina, which is known for its high arachidonic acid content.
Chemical synthesis: involving the neutralization of arachidonic acid with sodium hydroxide in large reactors.
Purification and crystallization: using industrial-scale chromatography and crystallization techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form prostaglandins and thromboxanes, which are vital for inflammatory responses.
Reduction: Reduction reactions can convert it into saturated fatty acids.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidizing agents: Such as oxygen or peroxides, are used in the presence of enzymes like cyclooxygenase.
Reducing agents: Such as hydrogen gas in the presence of a catalyst like palladium.
Substitution reagents: Such as other metal salts in aqueous solutions.
Major Products
Prostaglandins: Formed through enzymatic oxidation.
Thromboxanes: Another product of enzymatic oxidation.
Saturated fatty acids: Resulting from reduction reactions.
Aplicaciones Científicas De Investigación
5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex lipids and as a standard in analytical chemistry.
Biology: Studied for its role in cell signaling and membrane fluidity.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic uses in conditions like arthritis and cardiovascular diseases.
Mecanismo De Acción
The mechanism by which 5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)- exerts its effects involves:
Comparación Con Compuestos Similares
Similar Compounds
5,8,11,14-Eicosatetraenoic acid (Arachidonic acid): The parent compound, which is not in the sodium salt form.
5,8,11,14,17-Eicosapentaenoic acid (EPA): Another polyunsaturated fatty acid with an additional double bond.
5,8,11,14,17,20-Docosahexaenoic acid (DHA): A polyunsaturated fatty acid with six double bonds.
Uniqueness
Propiedades
Fórmula molecular |
C20H31NaO2 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
sodium;icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C20H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1 |
Clave InChI |
DDMGAAYEUNWXSI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


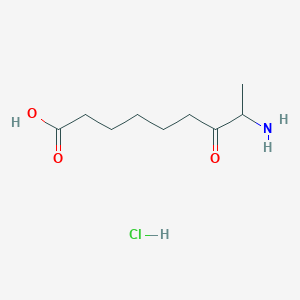

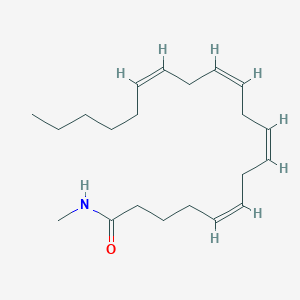

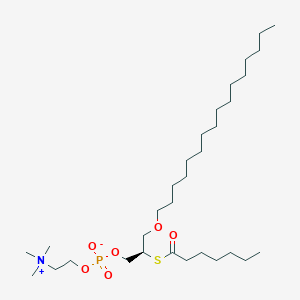

![3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide](/img/structure/B10767196.png)
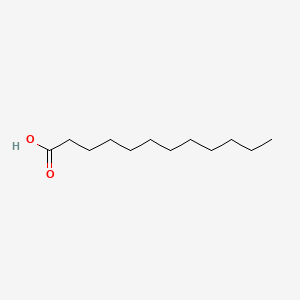
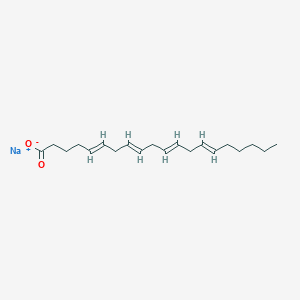

![(5S,7R,8R,10S,12S,13R,14S,17R)-7,12-dihydroxy-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767211.png)


